

In-Depth Technical Guide: AChE-IN-15 Binding Affinity to Acetylcholinesterase

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Compound of Interest

Compound Name: AChE-IN-15

Cat. No.: B12408525

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This technical guide provides a comprehensive overview of the binding affinity of **AChE-IN-15**, a potent acetylcholinesterase inhibitor. The document details the quantitative binding data, the experimental protocols for its determination, and visual representations of the experimental workflow and its mechanism of action.

Quantitative Binding Affinity of AChE-IN-15

AChE-IN-15, also referred to in the literature as compound 3d, has demonstrated exceptionally high binding affinity for both human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE). The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC₅₀), with the data summarized in the table below.

Compound	Target Enzyme	IC ₅₀ Value	Reference Compound (Tacrine) IC ₅₀
AChE-IN-15 (Compound 3d)	Acetylcholinesterase (AChE)	7.6 pM	89.9 nM
AChE-IN-15 (Compound 3d)	Butyrylcholinesterase (BuChE)	1.7 pM	14.9 nM

Table 1: Summary of IC₅₀ values for **AChE-IN-15** against human cholinesterases. The data is extracted from a study by Chufarova et al., which highlights the significantly higher potency of **AChE-IN-15** compared to the well-known AChE inhibitor, tacrine.^[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The determination of the acetylcholinesterase inhibitory activity of **AChE-IN-15** is typically performed using a modified Ellman's method in a 96-well microplate format.^{[2][3][4][5]} This spectrophotometric assay quantifies the activity of AChE by measuring the rate of production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

Materials and Reagents:

- Acetylcholinesterase (AChE) from electric eel or human recombinant
- **AChE-IN-15** (or other test inhibitors)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Acetylthiocholine iodide (ATCI)
- Phosphate buffer (e.g., 0.1 M, pH 8.0) or Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- 96-well microplates
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

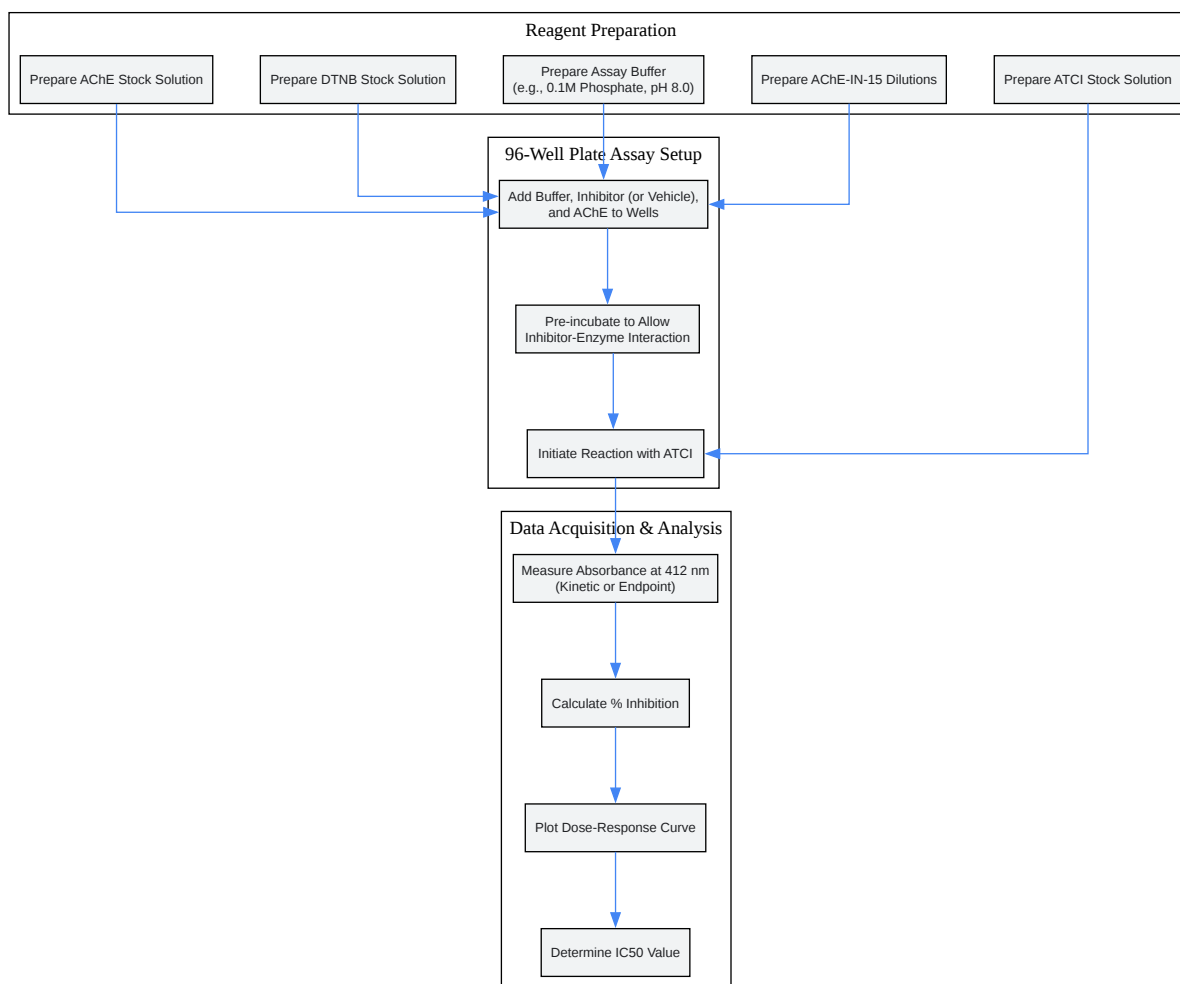
- Preparation of Reagents:
 - Prepare a stock solution of AChE in the chosen buffer. The final concentration in the well is typically around 0.2-1 U/mL.^[2]
 - Prepare a stock solution of DTNB in the buffer (e.g., 3 mM or 10 mM).^{[2][3]}
 - Prepare a stock solution of ATCI in deionized water or buffer (e.g., 14 mM or 15 mM).^{[2][3]}

- Prepare a series of dilutions of **AChE-IN-15** in the appropriate solvent (e.g., DMSO), and then further dilute in the assay buffer to achieve the desired final concentrations for the assay.
- Assay Setup (in a 96-well plate):
 - Blank: Add buffer, DTNB solution, and ATCI solution.
 - Control (100% enzyme activity): Add buffer, AChE solution, DTNB solution, and the solvent used for the inhibitor.
 - Test Sample: Add buffer, AChE solution, DTNB solution, and the **AChE-IN-15** solution at various concentrations.
- Reaction and Measurement:
 - To each well, add the appropriate components in the following order: buffer, inhibitor solution (or solvent for control), and AChE solution.
 - Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.[\[2\]](#)[\[3\]](#)
 - Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
 - Immediately measure the change in absorbance at 412 nm over time using a microplate reader. Readings can be taken kinetically over several minutes or as an endpoint reading after a fixed incubation time.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.
 - Determine the percentage of inhibition for each concentration of **AChE-IN-15** using the following formula: % Inhibition = $\left[\frac{\text{Rate of Control} - \text{Rate of Sample}}{\text{Rate of Control}} \right] \times 100$
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow for AChE Inhibition Assay

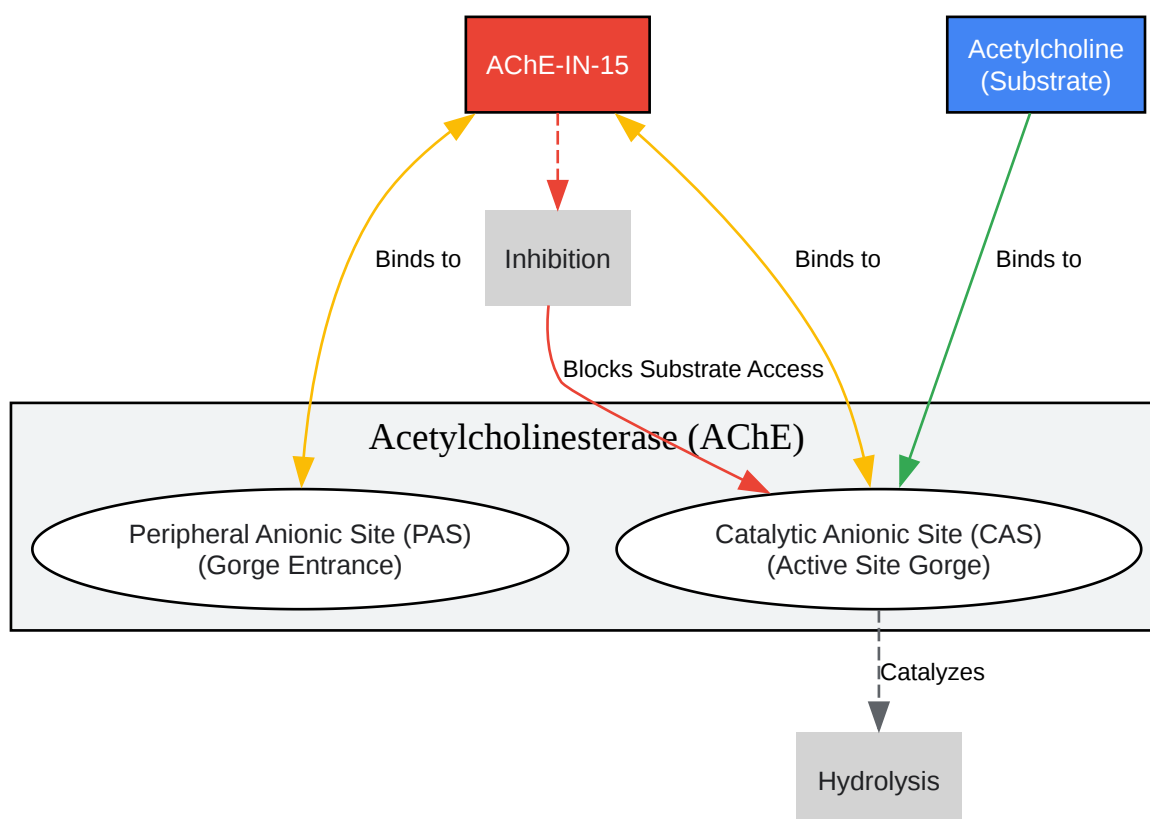


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Caption: Workflow for determining the IC₅₀ of **AChE-IN-15**.

Dual-Binding Site Inhibition of Acetylcholinesterase by AChE-IN-15

Molecular docking studies have suggested that **AChE-IN-15** acts as a dual-binding site inhibitor, simultaneously interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the acetylcholinesterase enzyme.[6] This dual interaction is believed to contribute to its high potency.



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